molecular formula C15H17NO3S2 B2441275 N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide CAS No. 1170097-60-5

N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B2441275
CAS No.: 1170097-60-5
M. Wt: 323.43
InChI Key: AAOIVJBLYFXNTA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonamide moiety may also interact with biological targets, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(5-formylthiophen-2-yl)ethyl)-4-methylbenzenesulfonamide
  • N-(1-(5-formylthiophen-2-yl)butyl)-4-methylbenzenesulfonamide
  • N-(1-(5-formylthiophen-2-yl)propyl)-4-methylbenzenesulfonamide

Uniqueness

N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the formyl group, thiophene ring, and sulfonamide moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[1-(5-formylthiophen-2-yl)propan-2-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S2/c1-11-3-7-15(8-4-11)21(18,19)16-12(2)9-13-5-6-14(10-17)20-13/h3-8,10,12,16H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOIVJBLYFXNTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)CC2=CC=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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